1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene
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Overview
Description
1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO2. It is a derivative of benzene, featuring bromine, fluorine, fluoromethyl, and nitro functional groups.
Preparation Methods
The synthesis of 1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene typically involves multi-step organic reactions. One common method is the bromination of fluorobenzene derivatives in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to achieve efficient production .
Chemical Reactions Analysis
1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include palladium catalysts for coupling reactions and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene has diverse applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of anti-inflammatory agents and other pharmaceuticals.
Agrochemicals: It serves as a precursor for the synthesis of various agrochemical compounds.
Materials Science: The compound is utilized in the development of materials for electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene involves its interaction with specific molecular targets. In pharmaceutical applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and molecular targets depend on the specific application and the structure of the final product derived from this compound .
Comparison with Similar Compounds
1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-4-fluorobenzene: Lacks the nitro and fluoromethyl groups, making it less reactive in certain chemical reactions.
4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but without the fluoromethyl group, affecting its reactivity and applications.
1-Bromo-2-fluoro-6-fluoromethyl-4-nitrobenzene: A closely related compound with similar functional groups but different substitution patterns, leading to variations in chemical behavior.
Properties
IUPAC Name |
2-bromo-5-fluoro-1-(fluoromethyl)-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-7-4(3-9)1-5(10)2-6(7)11(12)13/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKWDPGOOWDLEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CF)Br)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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